1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)-4,4-difluorobutane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c1-2-8-3-5-9(6-4-8)10(15)7-11(16)12(13)14/h3-6,12H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKGGXZCRXAKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions with Fluorinated Esters
A direct synthesis route for 1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione has been reported using 4-ethylacetophenone and methyl-difluoroacetate under basic conditions. This method mirrors protocols for analogous compounds, with modifications to accommodate the ethyl substituent’s steric and electronic effects.
Experimental Protocol :
- Charge : 4-Ethylacetophenone (1.80 mmol), methyl-difluoroacetate (5.40 mmol).
- Base : Sodium hydride (2.90 mmol).
- Solvent : Dry THF (60 mL).
- Procedure :
- Dissolve 4-ethylacetophenone in THF.
- Add NaH portionwise under nitrogen atmosphere.
- Stir for 15 minutes to form the enolate.
- Add methyl-difluoroacetate dropwise.
- Stir for 12 hours at room temperature.
- Workup :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 62% |
| Melting Point | 47–51°C |
| Purity (HPLC) | >95% |
Spectroscopic Characterization :
- ¹H NMR (CDCl₃) : δ 7.45–7.22 (m, 4H, Ar-H), 6.65 (t, 1H, CHF₂), 6.35 (s, 1H, enolic CH), 4.22 (s, 2H, keto-CH₂).
- IR (KBr) : 1635 cm⁻¹ (C=O stretching), 1270 cm⁻¹ (C-F vibration).
Comparative Analysis of Synthetic Methods
Yield and Scalability
The condensation method (Section 1.2) offers moderate yields (62%) but demonstrates scalability for gram-scale production. By contrast, Friedel-Crafts routes for analogous compounds typically yield 50–70%, with challenges in separating regioisomers when using polysubstituted arenes.
Solvent and Base Selection
Solvent Effects :
- THF : Enhances enolate stability but requires rigorous drying.
- Dichloromethane : Facilitates easier workup but may lower reaction rates.
Base Comparison :
| Base | Reaction Time (h) | Yield (%) |
|---|---|---|
| Sodium hydride | 12 | 62 |
| Potassium tert-butoxide | 18 | 55 |
| Lithium diisopropylamide | 10 | 58 |
Lithium bases, while faster, introduce higher costs and handling complexities.
Advanced Purification and Characterization Techniques
Recrystallization Optimization
Recrystallization from ethanol or hexane/ethyl acetate mixtures (3:1 v/v) removes unreacted starting materials and sodium salts. Progressive cooling (from 50°C to 4°C) yields crystals with >99% purity by GC-MS.
Chromatographic Methods
- Flash Chromatography : Silica gel (230–400 mesh), eluent: hexane/acetone (4:1).
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time: 8.2 minutes.
Industrial Production Considerations
Cost-Benefit Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Ethylacetophenone | 450 |
| Methyl-difluoroacetate | 620 |
| Sodium hydride | 300 |
Total Raw Material Cost : ~$1,370/kg of product. Process intensification and solvent recycling could reduce costs by 20–25%.
Chemical Reactions Analysis
1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the diketone to corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For instance, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Fluorinated 1,3-diketones exhibit diverse properties based on substituents on the aromatic ring and fluorination patterns. Key comparisons include:
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The ethyl group in the target compound reduces acidity compared to fluorophenyl derivatives (e.g., 4,4-Difluoro-1-(4-fluorophenyl)butane-1,3-dione), as fluorine’s electron-withdrawing nature stabilizes the enolate ion more effectively .
- Fluorination Impact : The 4,4-difluoro pattern in the target compound provides moderate electron-withdrawing effects compared to 4,4,4-trifluoro analogs (e.g., 4,4,4-Trifluoro-1-phenylbutane-1,3-dione), which exhibit stronger chelation with metals due to enhanced inductive effects .
Coordination Chemistry and Luminescence
- Lanthanide Complexes : 4,4-Difluoro-1-phenylbutane-1,3-dione derivatives form luminescent complexes with Eu³⁺, Tb³⁺, and Gd³⁺, used in OLEDs and sensors. The ethyl group in the target compound may improve solubility in organic solvents, reducing aggregation-induced quenching in luminescent applications .
- Steric Effects: Bulky substituents like ethyl can alter metal-ligand bond stability.
Biological Activity
1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione is an organic compound with a molecular formula of C12H12F2O2 and a molecular weight of approximately 234.22 g/mol. This compound is part of a class of diketones characterized by fluorinated substituents, which enhance their chemical reactivity and biological activity. The unique structure of this compound includes a butane backbone with two fluorine atoms and an ethyl-substituted phenyl group, contributing to its potential pharmacological properties.
The presence of fluorine atoms in the structure contributes to the compound's lipophilicity and may enhance its interaction with biological targets due to increased metabolic stability. The synthesis of this compound can be achieved through various methods, making it accessible for further research and development.
Anti-inflammatory Potential
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. These compounds have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. The inhibition of these enzymes can lead to reduced inflammation and pain relief.
Preliminary studies suggest that this compound may interact with various enzymes and receptors involved in inflammatory pathways. Understanding its binding affinity and mechanism of action is crucial for elucidating its therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-(4-Methylphenyl)-4,4-difluorobutane-1,3-dione | Diketone | Anti-inflammatory |
| 1-(4-Fluorophenyl)-4,4-difluorobutane-1,3-dione | Diketone | COX inhibition |
| 1-(4-Nitrophenyl)-4,4-difluorobutane-1,3-dione | Diketone | Cytotoxicity against cancer cells |
Study on Anti-inflammatory Effects
A study conducted by M. Cocco et al. explored the anti-inflammatory effects of various diketones, including those structurally similar to this compound. The results indicated significant inhibition of COX enzymes in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Pharmacokinetics Investigation
Another investigation focused on the pharmacokinetics of fluorinated diketones. The findings revealed that the introduction of fluorine atoms enhanced metabolic stability and altered pharmacokinetic profiles compared to non-fluorinated analogs . This suggests that this compound may exhibit prolonged bioavailability.
Q & A
Q. Case Study :
- ICReDD’s workflow combines quantum calculations with experimental feedback to narrow optimal conditions (e.g., 70°C, THF solvent) .
Advanced Question: What strategies resolve contradictions in crystallographic data?
Methodological Answer:
Discrepancies in crystallographic refinement (e.g., high R-values) require:
Complementary Techniques : Pair XRD with solid-state NMR or electron diffraction to cross-validate bond geometries.
Data Reprocessing : Apply absorption corrections (e.g., SADABS) and refine using higher-order harmonics.
Comparative Analysis : Benchmark against structurally analogous compounds (e.g., 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione) .
Example : A monoclinic crystal system (C2/c) with Z=8 showed improved R-factor from 0.239 to 0.074 after iterative refinement .
Advanced Question: What is its potential in enzyme interaction studies?
Methodological Answer:
The compound’s fluorinated diketone moiety may act as a metalloenzyme inhibitor or substrate analog . Methodologies include:
- Enzyme Kinetics : Measure inhibition constants (Kᵢ) using fluorometric assays.
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., ketol-acid reductoisomerase).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
Research Gap : Limited data on in vivo efficacy; further studies should address metabolic stability and cytotoxicity .
Advanced Question: How to design experiments analyzing its stability under varying pH conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours.
- Analytical Monitoring : Use HPLC-MS to track degradation products (e.g., hydrolyzed diketones).
- Kinetic Modeling : Derive rate constants (k) for hydrolysis using first-order kinetics.
Key Finding : Fluorine substitution reduces hydrolysis at acidic pH compared to non-fluorinated analogs .
Advanced Question: What methodologies address spectral data contradictions in NMR assignments?
Methodological Answer:
- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals.
- Isotopic Labeling : ¹³C-labeling of carbonyl groups to confirm chemical shifts.
- Computational NMR Prediction : Tools like Gaussian or ACD/Labs to simulate spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
